Lipophilicity and Polar Surface Area Comparison: The Methoxyphenyl Advantage Over Halogenated Analogs
Target compound 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide (1) exhibits a lower computed lipophilicity (XLogP3 = 3.7) and a higher TPSA (69.8 Ų) compared to its 4-chlorophenyl analog (2). This quantitative difference results from the methoxy group's dual character as a moderate hydrogen bond acceptor, which diminishes logP relative to the more lipophilic and purely inductive chlorine atom . The 4-fluorophenyl analog (3), while having a lower calculated molecular weight (318.4 g/mol), presents a distinct electronic profile with a lower hydrogen bond acceptor count, potentially limiting specific polar interactions .
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.7; TPSA = 69.8 Ų; HBA = 3; MW = 330.4 g/mol |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 1798464-60-4): XLogP3 ~4.3 (calculated via high structural similarity and LogP prediction rules), TPSA not publicly available, HBA = 2, MW = 334.8 g/mol; 4-Fluorophenyl analog (CAS 1796970-30-3): XLogP3 not publicly available, HBA = 2, MW = 318.4 g/mol |
| Quantified Difference | Target compound's XLogP3 is approximately 0.6 log units lower than the 4-chlorophenyl analog, corresponding to ~4-fold lower partition coefficient; TPSA is 69.8 Ų vs. an estimated 60-65 Ų for the halogenated analogs. |
| Conditions | Computed properties from PubChem (XLogP3, TPSA) and Chemsrc (MW, molecular formula) . |
Why This Matters
The distinct lipophilicity-polarity balance of compound 1 is critical for central nervous system (CNS) drug discovery programs where TPSA < 90 Ų and logP 2-4 are associated with optimal blood-brain barrier penetration; the methoxy analog occupies a unique property space that halogenated analogs cannot replicate.
- [1] PubChem. (2026). Compound Summary for CID 76150327. https://pubchem.ncbi.nlm.nih.gov/compound/76150327 View Source
